![molecular formula C17H19NO4S B5766511 isopropyl 4-[(benzylsulfonyl)amino]benzoate](/img/structure/B5766511.png)
isopropyl 4-[(benzylsulfonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-[(benzylsulfonyl)amino]benzoate, also known as ISA or ISA-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of isopropyl 4-[(benzylsulfonyl)amino]benzoate is not fully understood, but it is believed to act on multiple pathways in the body. In cancer cells, this compound has been shown to inhibit the activity of enzymes involved in cell growth and survival, leading to cell death. In inflammation studies, this compound has been shown to reduce the production of inflammatory cytokines, which are proteins involved in the immune response. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects in the body. In cancer cells, this compound has been shown to inhibit the activity of enzymes involved in cell growth and survival, leading to cell death. In inflammation studies, this compound has been shown to reduce the production of inflammatory cytokines, which are proteins involved in the immune response. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using isopropyl 4-[(benzylsulfonyl)amino]benzoate in lab experiments is its high purity and yield, which makes it a suitable candidate for further research. However, one limitation is that its mechanism of action is not fully understood, making it difficult to design experiments to target specific pathways.
Direcciones Futuras
There are several future directions for research on isopropyl 4-[(benzylsulfonyl)amino]benzoate. In cancer research, further studies could investigate the use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. In inflammation research, studies could investigate the use of this compound in treating specific inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease. In neurodegenerative disease research, studies could investigate the use of this compound in treating specific diseases, such as Alzheimer's or Parkinson's disease. Additionally, further research could investigate the mechanism of action of this compound to better understand its potential therapeutic properties.
Conclusion
This compound has shown potential as a therapeutic compound in various fields of scientific research. Its high purity and yield make it a suitable candidate for further study, and its range of potential therapeutic properties make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of isopropyl 4-[(benzylsulfonyl)amino]benzoate involves the reaction of benzylsulfonyl chloride with 4-aminobenzoic acid, followed by the addition of isopropyl alcohol. The resulting compound has been found to have high purity and yield, making it a suitable candidate for further research.
Aplicaciones Científicas De Investigación
Isopropyl 4-[(benzylsulfonyl)amino]benzoate has been studied for its potential therapeutic properties in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation studies have shown that this compound can reduce inflammation in animal models, making it a potential treatment for inflammatory diseases. In neurodegenerative disease research, this compound has been shown to protect neurons from damage and improve cognitive function in animal models.
Propiedades
IUPAC Name |
propan-2-yl 4-(benzylsulfonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13(2)22-17(19)15-8-10-16(11-9-15)18-23(20,21)12-14-6-4-3-5-7-14/h3-11,13,18H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCWCGCNBKPKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

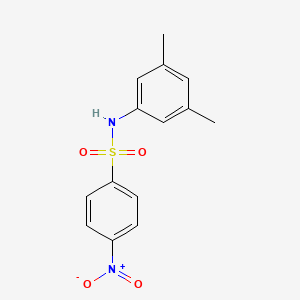
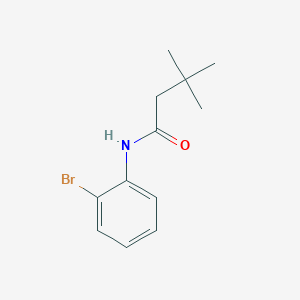
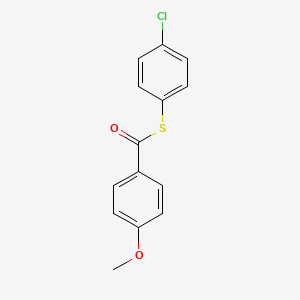
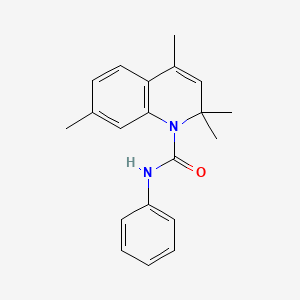
![1-{2-[(2-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5766463.png)
![5-{[(3-chlorophenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5766470.png)
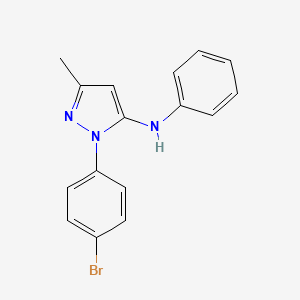
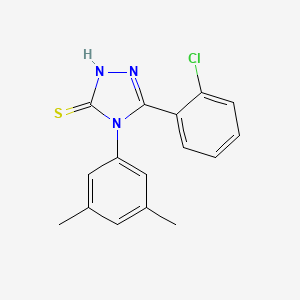
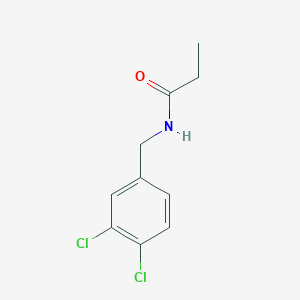
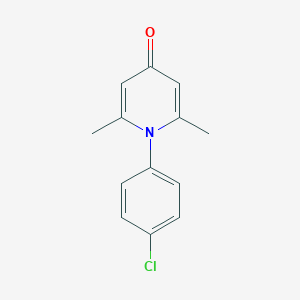
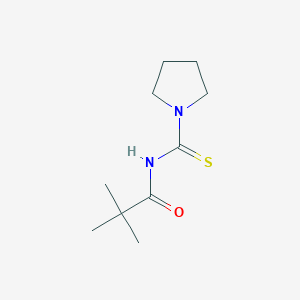

![N-{5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5766533.png)
![N'-{[(4-bromophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5766540.png)